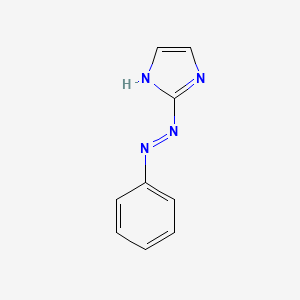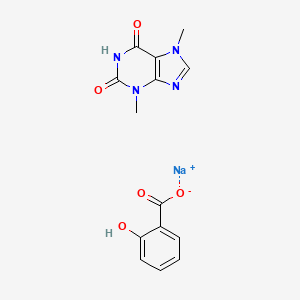
Theobromine salicylate disodium salt monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theobromine salicylate disodium salt monohydrate is a compound that combines theobromine, a xanthine alkaloid, with salicylate, a derivative of salicylic acid Theobromine is primarily found in cocoa and chocolate, and it is known for its stimulant properties Salicylate is commonly used for its anti-inflammatory and analgesic effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Theobromine salicylate disodium salt monohydrate can be synthesized through a series of chemical reactions. One common method involves the reaction of theobromine with salicylic acid in the presence of a base, such as sodium hydroxide, to form theobromine salicylate. This intermediate is then reacted with disodium salt to obtain the final product. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process may include steps such as purification, crystallization, and drying to obtain the final product in its monohydrate form. Quality control measures are essential to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Theobromine salicylate disodium salt monohydrate can undergo various chemical reactions, including:
Oxidation: Theobromine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of theobromine can lead to the formation of xanthine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Theobromine salicylate disodium salt monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of pharmaceuticals and as an additive in various products.
Wirkmechanismus
Theobromine salicylate disodium salt monohydrate exerts its effects through multiple mechanisms. Theobromine acts as a stimulant by inhibiting phosphodiesterase, leading to increased levels of cyclic AMP. It also antagonizes adenosine receptors, promoting neurotransmitter release. Salicylate, on the other hand, inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The combination of these mechanisms results in the compound’s unique pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theophylline: Another xanthine derivative with similar stimulant properties.
Caffeine: A well-known stimulant that shares structural similarities with theobromine.
Paraxanthine: A metabolite of caffeine with similar effects.
7-Methylxanthine: A derivative of xanthine with distinct pharmacological properties.
Uniqueness
Theobromine salicylate disodium salt monohydrate is unique due to the combination of theobromine’s stimulant effects and salicylate’s anti-inflammatory properties. This dual action makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C14H13N4NaO5 |
|---|---|
Molekulargewicht |
340.27 g/mol |
IUPAC-Name |
sodium;3,7-dimethylpurine-2,6-dione;2-hydroxybenzoate |
InChI |
InChI=1S/C7H8N4O2.C7H6O3.Na/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2;8-6-4-2-1-3-5(6)7(9)10;/h3H,1-2H3,(H,9,12,13);1-4,8H,(H,9,10);/q;;+1/p-1 |
InChI-Schlüssel |
WSRBRQQGWDWSON-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C=NC2=C1C(=O)NC(=O)N2C.C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


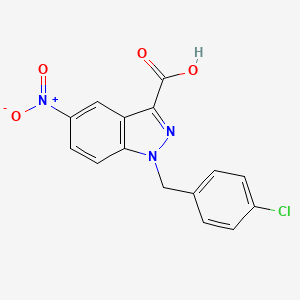

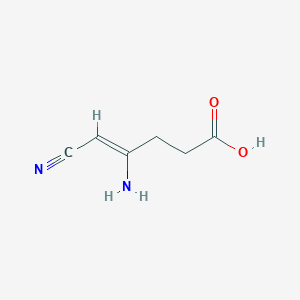
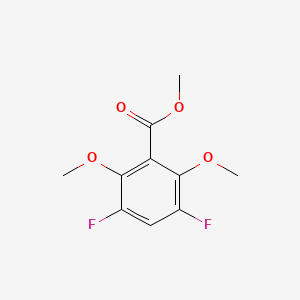

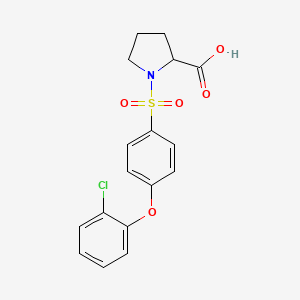
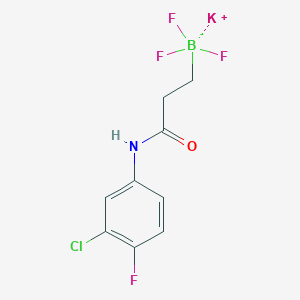
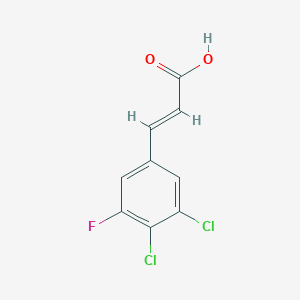

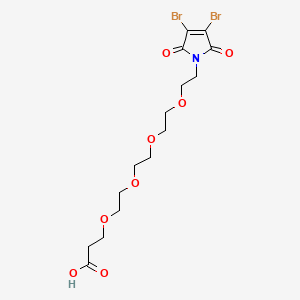
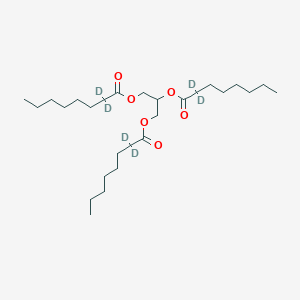
![tert-butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate](/img/structure/B13727510.png)
